7-Benzyloxy-11-chlorodibenzo[b,f[[1,4]thiazepine
Overview
Description
7-Benzyloxy-11-chlorodibenzo[b,f[[1,4]thiazepine is a chemical compound with the molecular formula C20H14ClNOS and a molecular weight of 351.85 . It is a specialty product used for proteomics research .
Physical And Chemical Properties Analysis
7-Benzyloxy-11-chlorodibenzo[b,f[[1,4]thiazepine is a solid substance . It is soluble in dichloromethane, ethyl acetate, and methanol .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Antimicrobial Activity : Analogues of dibenzo[b,f][1,4]thiazepines have been synthesized, showing significant antimicrobial activity against both gram-positive and gram-negative bacteria (Tailor, Patel, & Malik, 2014).
Pharmacological Applications
- Pharmacological Activities of Piperazine N-alkylcarboxylic Acids : Piperazine N-alkylcarboxylic acids derived from 2-chlorodibenzo[b,f][1,4] thiazepine showed inhibitory activities on the uptake of noradrenaline and 5-hydroxytryptamine (5-HT) and antagonistic actions to 5-HT2 and H1 in several tissues (Muramatsu et al., 1992).
Chemical Process Development
- Improved Process for Quetiapine Hemifumarate Production : An improved process for preparing Quetiapine hemifumarate, involving 7-Benzyloxy-11-chlorodibenzo[b,f][1,4]thiazepine, was developed to eliminate impurities and increase yield (Niphade et al., 2009).
Chemical Reactions and Synthesis
- Pummerer Rearrangement Studies : Research into the Pummerer rearrangement of 7-(trifluoromethyl)dibenzo[b,e] [1,4]-thiazepine-5(11H)carboxaldehyde 10-oxide led to the formation of a novel 5,11-bridged tetracycle (Yale, 1978).
Green Chemistry
- Green Synthesis Process : A green synthesis process for 11-{4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}dibenzo[b,f][1,4]thiazepine was reported, achieving high conversion rates and purity (Mahale et al., 2008).
Anti-Proliferative Activity
- Antitumor Properties : Benzo[d][1,3]dioxoles-fused 1,4-thiazepines have shown significant antitumor properties, indicating potential pharmaceutical applications (Wu et al., 2017).
Neuropharmacology
- Central Nervous System Agents : Studies on pyridobenzoxazepine and pyridobenzothiazepine derivatives have shown their potential as central nervous system agents, with some showing antipsychotic-like activity in behavioral models (Liégeois et al., 1994).
Inhibitors in Medicinal Chemistry
- HDAC6 Inhibitors Synthesis : Benzohydroxamic acids, using the tetrahydrobenzothiazepine core, have been developed as potent and selective HDAC6 inhibitors, important in neurodegenerative diseases, cancer, and immunology (De Vreese et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-chloro-2-phenylmethoxybenzo[b][1,4]benzothiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNOS/c21-20-16-8-4-5-9-18(16)24-19-12-15(10-11-17(19)22-20)23-13-14-6-2-1-3-7-14/h1-12H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYFDMFUPVWRGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C4=CC=CC=C4S3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652459 | |
Record name | 7-(Benzyloxy)-11-chlorodibenzo[b,f][1,4]thiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyloxy-11-chlorodibenzo[b,f[[1,4]thiazepine | |
CAS RN |
1076198-96-3 | |
Record name | 11-Chloro-7-(phenylmethoxy)dibenzo[b,f][1,4]thiazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Benzyloxy)-11-chlorodibenzo[b,f][1,4]thiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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